molecular formula C11H16ClNO B032299 4-Hydroxy-4-phenylpiperidine hydrochloride CAS No. 5004-94-4

4-Hydroxy-4-phenylpiperidine hydrochloride

Cat. No. B032299
CAS RN: 5004-94-4
M. Wt: 213.7 g/mol
InChI Key: SETKGOFWOWUIIE-UHFFFAOYSA-N
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Description

4-Hydroxy-4-phenylpiperidine hydrochloride is a compound of interest in medicinal chemistry due to its affinity and functional activity at the nociceptin receptor. It is relevant in the context of synthesizing ligands for these receptors, which are significant in pain modulation and other physiological processes.

Synthesis Analysis

  • The synthesis involves creating 4-[2-(aminomethyl)phenyl]-1-[bis(2-chlorophenyl)methyl]-4-hydroxypiperidine analogs. These compounds are identified as nociceptin receptor ligands, displaying high affinity and functional activity at this receptor (Ho et al., 2007).

Molecular Structure Analysis

  • X-ray crystallography has been used to determine the molecular structure of related compounds. For instance, the structure of 1-Phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride is shown to have an axial t-butyl group, providing insights into the conformational aspects of these molecules (Geneste et al., 1981).

Chemical Reactions and Properties

  • Oxidative reactions are significant in the modification of the 4-phenylpiperidine framework, leading to derivatives like 3,4-dihydroxy-4-phenylpiperidin-2-ones (Soldatenkov et al., 1996).
  • Various reactions, such as amination, can modify the structure, impacting its pharmacological properties (Veselov et al., 2009).

Scientific Research Applications

  • Organic Synthesis and Catalysis : Hydrochloride cocrystals, including those related to 4-Hydroxy-4-phenylpiperidine, have disordered structures with various substituted piperidinium molecules, indicating potential applications in organic synthesis and catalysis (Dega-Szafran et al., 2006).

  • Pharmacology - Nociceptin Receptor Ligands : Some 4-hydroxy-4-phenylpiperidines exhibit high affinity and functional activity at the nociceptin receptor, with certain compounds demonstrating antitussive activity (Ho et al., 2007).

  • Drug Discovery : The study of the stereochemistry and hot-plate activities of 4-benzoyl-1,3-dimethyl-4-phenylpiperidine, a related compound, has implications in drug discovery and pharmacological research (Casy et al., 1970).

  • Chemical Reactions : Under acidic conditions, 4-Hydroxy-4-phenylpiperidines undergo solvolysis, leading to carbonium ions and benzhydrylidenepiperidines, which could be important in various chemical reactions (Iorio & Miraglia, 1971).

  • Analgesic, Antitussive, and Anti-Inflammatory Agents : Derivatives of this compound, particularly propanopiperidine derivatives with m-hydroxy substituents, have potential as analgesics, antitussives, and anti-inflammatory agents (Oki et al., 1974).

  • Synthetic Analgesic : 4-Hydroxy-4-phenylpiperidine hydrochloride itself is noted as a synthetic analgesic with specific molecular properties (Codding & James, 1974).

  • Neuroprotective Activity : Arylpiperidines, including 4-Hydroxy-4-phenylpiperidine derivatives, have shown neuroprotective activity in models of cerebral ischemia due to their potent blocking effects on Na+ and Ca2+ channels (Annoura et al., 1999).

  • Conformational Analysis in Analgesics : The conformation of 4-phenylpiperidine analgesics, which include 4-Hydroxy-4-phenylpiperidine derivatives, influences their potency and efficacy (Froimowitz, 1982).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-phenylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10;/h1-5,12-13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETKGOFWOWUIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpiperidin-4-ol hydrochloride

CAS RN

5004-94-4
Record name 4-phenylpiperidin-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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